molecular formula C20H18BrN5O2S2 B2447021 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE CAS No. 899942-23-5

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE

Cat. No.: B2447021
CAS No.: 899942-23-5
M. Wt: 504.42
InChI Key: ADPADHGBZBBAQL-UHFFFAOYSA-N
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Description

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidinylsulfonyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazolothiadiazole core, followed by the introduction of the bromophenyl and piperidinylsulfonyl groups. Common reagents used in these reactions include bromine, piperidine, and various sulfonylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Sulfonation: The piperidinylsulfonyl group can participate in sulfonation reactions, forming sulfonated products.

Scientific Research Applications

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE can be compared with other similar compounds, such as:

    Trazodone Related Compound D: This compound has a similar triazolo structure but differs in the substituents attached to the core.

    Other Triazolothiadiazoles: Various triazolothiadiazole derivatives exist, each with unique substituents that confer different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenyl)-6-(3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S2/c21-17-10-3-2-9-16(17)18-22-23-20-26(18)24-19(29-20)14-7-6-8-15(13-14)30(27,28)25-11-4-1-5-12-25/h2-3,6-10,13H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPADHGBZBBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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